1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene
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Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of bis(4-chlorophenyl)sulfone involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chlorothiophenol with benzenesulfonyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). The reaction proceeds as follows:
C6H5SO2Cl+C6H4ClSH→C12H8Cl2O2S+HCl
Industrial Production: Bis(4-chlorophenyl)sulfone is industrially produced using similar synthetic routes on a larger scale. Optimization of reaction conditions and purification steps ensures high yields.
Chemical Reactions Analysis
Reactivity: Bis(4-chlorophenyl)sulfone undergoes various reactions:
Electrophilic aromatic substitution: It can react with electrophiles (e.g., halogens, nitro groups) at the aromatic positions.
Benzylic substitution: The benzylic position is susceptible to nucleophilic substitution reactions .
Halogenation: Reaction with halogens (e.g., chlorine, bromine) in the presence of Lewis acids.
Sulfonation: Treatment with sulfuric acid or chlorosulfonic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Major Products: The major products depend on the specific reaction conditions. For example, halogenation leads to chlorinated or brominated derivatives.
Scientific Research Applications
Bis(4-chlorophenyl)sulfone finds applications in:
Polymer Chemistry: It serves as a monomer for the synthesis of high-temperature-resistant polymers.
Medicine: Historically, it was used as an antiseptic and in the treatment of skin diseases.
Material Science: It contributes to the development of flame-retardant materials.
Mechanism of Action
The exact mechanism of its effects depends on the specific application. In polymer chemistry, it acts as a cross-linking agent, enhancing material properties. In medicine, its antimicrobial properties are attributed to its ability to disrupt cell membranes.
Comparison with Similar Compounds
Bis(4-chlorophenyl)sulfone is unique due to its combination of aromatic and sulfone functionalities. Similar compounds include other sulfones (e.g., diphenyl sulfone) and aromatic halides.
Properties
Molecular Formula |
C26H17Cl3O2S4 |
---|---|
Molecular Weight |
596.0 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)-1,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl-4-chlorobenzene |
InChI |
InChI=1S/C26H17Cl3O2S4/c27-18-6-12-21(13-7-18)32-25(33-22-14-8-19(28)9-15-22)26(34-23-16-10-20(29)11-17-23)35(30,31)24-4-2-1-3-5-24/h1-17H |
InChI Key |
JAIOFSSKDAIGER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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